molecular formula C13H18N2O3 B8191768 Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate

Cat. No.: B8191768
M. Wt: 250.29 g/mol
InChI Key: XNKUUGNEYNGZGJ-NWDGAFQWSA-N
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Description

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound that features a piperidine ring substituted with an amino group, a hydroxyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable piperidine derivative.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via oxidation reactions, while the amino group can be introduced through reductive amination.

    Benzyl Protection: The carboxylate group is protected as a benzyl ester to prevent unwanted reactions during subsequent steps.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Use of chiral catalysts to ensure high enantioselectivity.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting biochemical pathways through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3S,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of an amino group.

    Benzyl (3S,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate: Contains a tert-butoxycarbonyl protecting group.

Uniqueness

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKUUGNEYNGZGJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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